molecular formula C24H23BrN4O4 B2676089 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223850-68-7

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2676089
CAS No.: 1223850-68-7
M. Wt: 511.376
InChI Key: JMFIHVSGWYZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring an oxazole and a 1,2,3-triazole core. The oxazole ring is substituted at the 2-position with a 2-ethoxyphenyl group and at the 5-position with a methyl group. The triazole moiety is linked via a methyl ester to a 4-bromo-3-methylphenyl group and carries a methyl substituent at the 5-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems play a role in binding interactions .

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-5-31-21-9-7-6-8-18(21)23-26-20(16(4)33-23)13-32-24(30)22-15(3)29(28-27-22)17-10-11-19(25)14(2)12-17/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFIHVSGWYZKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN5O4C_{21}H_{22}BrN_5O_4 with a molecular weight of approximately 484.6 g/mol. The structure includes an oxazole ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H22BrN5O4
Molecular Weight484.6 g/mol
LogP3.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bonds9

Antimicrobial Properties

Research indicates that derivatives of oxazole and triazole exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. A study highlighted that triazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting that the presence of both oxazole and triazole rings may enhance antimicrobial potency .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. Isoxazole derivatives have been reported to regulate immune functions effectively. For example, certain isoxazole compounds have been shown to inhibit TNF-alpha production and modulate lymphocyte proliferation in vitro . This indicates that the compound may have applications in treating inflammatory diseases or autoimmune disorders.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds. For instance, oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Studies

  • Study on Antimicrobial Activity : A series of experiments conducted on a library of triazole derivatives revealed that modifications at specific positions significantly affected their antimicrobial efficacy. The compound was found to be among the more potent inhibitors against Gram-positive bacteria .
  • Immunomodulatory Study : In vivo studies indicated that similar isoxazole compounds could enhance T-cell responses while suppressing excessive inflammatory responses, providing insights into their potential use as therapeutic agents in immunotherapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxazole and triazole rings often act as enzyme inhibitors, targeting specific kinases involved in cell signaling pathways.
  • Receptor Modulation : The ability to interact with various receptors may explain its immunomodulatory effects.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with triazole and oxazole moieties exhibit significant anticancer properties. The specific compound in focus has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of triazoles can disrupt cellular processes in cancerous cells, leading to apoptosis (programmed cell death) and reduced tumor growth. For instance, a study highlighted the effectiveness of triazole derivatives in targeting specific cancer pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing oxazole and triazole rings have been reported to exhibit antibacterial and antifungal effects. Preliminary bioassays have indicated that similar compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal treatments .

Agrochemicals

Pesticidal Applications
The unique chemical properties of this compound make it a candidate for use in agrochemicals. Research has focused on the synthesis of similar compounds that demonstrate insecticidal and herbicidal activities. The oxazole and triazole frameworks are known to affect the nervous systems of insects or inhibit plant growth processes in weeds. Therefore, derivatives of this compound could potentially be developed into effective pesticides or herbicides .

Material Science

Polymer Development
The compound's structural features allow for its incorporation into polymer matrices, which can enhance the mechanical and thermal properties of materials. Research has explored the use of oxazole-containing compounds in creating high-performance polymers with improved stability and resistance to environmental degradation. This application is particularly relevant in developing materials for packaging or construction that require durability under various conditions .

Case Study 1: Anticancer Research

A recent study investigated the synthesis of various triazole derivatives based on the core structure of [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. The results showed that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of oxazole derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that specific modifications to the triazole ring improved antimicrobial activity, suggesting a promising pathway for developing new antibiotics based on the original compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Reported Bioactivity/Properties Reference
Target Compound Oxazole + 1,2,3-triazole 4-Bromo-3-methylphenyl, 2-ethoxyphenyl, methyl ester Not explicitly reported (in evidence) N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + pyrazole + triazole Chlorophenyl, fluorophenyl, methyl-triazole Antimicrobial activity (e.g., [48])
Methyl 1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111) 1,2,3-triazole Phenethyl, phenyl, methyl ester Synthetic intermediate
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1,2,4-triazole 3-Chloro-4-methylphenyl, ethyl ester, ketone Predicted pKa: 5.21, density: 1.42 g/cm³
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + pyrazole 4-Chlorophenyl, 4-fluorophenyl, methyl-thiazole Crystallographic characterization

Key Observations:

Halogen Substituent Effects :

  • The target compound’s bromine atom (vs. chlorine in ’s compound) may enhance lipophilicity and van der Waals interactions in biological targets. Bromine’s larger atomic radius could improve binding affinity in hydrophobic pockets compared to chlorine .
  • ’s 1,2,4-triazole derivative with a chloro substituent has a predicted pKa of 5.21, suggesting moderate acidity, which may influence solubility and bioavailability .

Thiazoles are also associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects . 1,2,4-Triazole derivatives () lack the methyl ester linkage present in the target compound, which may reduce metabolic stability in vivo .

Ester Functional Groups :

  • The methyl ester in the target compound and SI111 () could serve as prodrug motifs, hydrolyzing in vivo to carboxylic acids for enhanced target engagement. Ethyl esters (e.g., ) may exhibit slower hydrolysis rates due to steric hindrance .

Table 2: Physicochemical Property Comparison

Property Target Compound (Compound 4) Compound
Molecular Weight (g/mol) ~520 (estimated) ~550 (estimated) 281.7
Predicted logP ~4.5 ~5.0 2.8 (calculated)
Key Functional Groups Ester, Br, OMe Ester, Cl, F Ester, Cl, ketone

Research Findings and Implications

  • Antimicrobial Potential: highlights antimicrobial activity in a structurally related thiazole-triazole hybrid, suggesting the target compound may share similar mechanisms, possibly through inhibition of bacterial enzymes or membrane disruption .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (azide-alkyne cycloaddition) and (heterocyclic coupling), though bromine incorporation may require specialized reagents (e.g., NBS) .
  • SAR Insights : The ethoxy group’s ortho position on the phenyl ring may hinder rotation, enhancing conformational rigidity and selectivity for target binding sites compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

  • Methodology : The compound’s complexity suggests multi-step synthesis involving heterocyclic coupling. Start with:

  • Step 1 : Condensation of 4-bromo-3-methylaniline with a triazole precursor (e.g., sodium azide and acetylene derivatives) to form the 1,2,3-triazole core .
  • Step 2 : Coupling the triazole carboxylate with the oxazole moiety via esterification under anhydrous conditions (e.g., DCC/DMAP catalysis) .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of triazole to oxazole intermediates) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Combine spectral and crystallographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH2_2CH3_3) .
  • X-ray Diffraction : Resolve ambiguities in stereochemistry by growing single crystals in slow-evaporating solvents (e.g., DCM/hexane) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI for [M+H]+^+ ion) .

Q. How should researchers assess the compound’s purity for pharmacological studies?

  • Methodology :

  • HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to achieve ≥95% purity. Retention time consistency across batches is critical .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectral data?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed IR/NMR spectra with experimental data to identify conformational mismatches .
  • Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers (e.g., hindered rotation in the oxazole ring) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s mechanism of action?

  • Methodology :

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen against kinase or GPCR libraries. Prioritize targets with KD_D < 10 µM .
  • Cellular Assays : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) and correlate with ROS generation (DCFH-DA probe) .
  • Enzyme Inhibition : Perform kinetic studies (e.g., COX-2 inhibition via fluorometric kits) with IC50_{50} determination .

Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsion techniques .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) and modify labile groups .

Q. How can researchers investigate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • Methodology :

  • In Vivo PK : Administer IV/oral doses in rodent models. Collect plasma at 0, 1, 3, 6, 12, 24 h post-dose and quantify via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs to track accumulation in target organs .

Data Contradiction & Optimization

Q. How to troubleshoot low yields in the final esterification step?

  • Methodology :

  • Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HATU) .
  • Moisture Control : Use molecular sieves (3Å) in anhydrous DMF to prevent hydrolysis .

Q. Why might X-ray data conflict with computational docking poses?

  • Resolution :

  • Ligand Flexibility : Docking assumes rigid conformations, while crystallography captures dynamic states. Perform MD simulations (e.g., GROMACS) to model flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.